Dimethyl-p-phenylaminophenoxysilane
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Overview
Description
4-[(Dimethylsilyl)oxy]-N-phenylaniline is an organosilicon compound with the molecular formula C14H17NOSi. This compound is characterized by the presence of a dimethylsilyl group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylsilyl)oxy]-N-phenylaniline typically involves the reaction of N-phenylaniline with a dimethylsilylating agent. One common method is the reaction of N-phenylaniline with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent .
Industrial Production Methods
Industrial production of 4-[(Dimethylsilyl)oxy]-N-phenylaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylsilyl)oxy]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium, and can be carried out under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(Dimethylsilyl)oxy]-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a component in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(Dimethylsilyl)oxy]-N-phenylaniline involves its interaction with specific molecular targets and pathways. The dimethylsilyl group can enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Trimethylsilyl)oxy]-N-phenylaniline
- 4-[(Dimethylsilyl)oxy]-N-methylaniline
- 4-[(Dimethylsilyl)oxy]-N-phenylbenzamide
Uniqueness
4-[(Dimethylsilyl)oxy]-N-phenylaniline is unique due to its specific combination of a dimethylsilyl group and an aniline moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H16NOSi |
---|---|
Molecular Weight |
242.37 g/mol |
InChI |
InChI=1S/C14H16NOSi/c1-17(2)16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15H,1-2H3 |
InChI Key |
ZGYBLNPUTWYHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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